molecular formula C83H92ClN9O31 B1665849 Avoparcin CAS No. 37332-99-3

Avoparcin

Cat. No. B1665849
CAS RN: 37332-99-3
M. Wt: 1747.1 g/mol
InChI Key: OTKPPUXRIADSGD-PPRNARJGSA-N
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Description

Avoparcin is a glycopeptide antibiotic effective against Gram-positive bacteria. It has been used in agriculture as an additive to livestock feed to promote growth in chickens, pigs, and cattle. It is also used as an aid in the prevention of necrotic enteritis in poultry .


Molecular Structure Analysis

Avoparcin is a mixture of two closely related chemical compounds, known as α-avoparcin and β-avoparcin, which differ by the presence of an additional chlorine atom in β-avoparcin .


Chemical Reactions Analysis

Avoparcin exists in two forms in the test material, i.e., α- and β-avoparcin, and they were found to be susceptible to hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The most challenging part of work was to identify and estimate the amount of unknown impurities, both organic and inorganic-related ones, given the chemical structure and properties of avoparcin .

Scientific Research Applications

Antibiotic Use in Animal Feeding

Avoparcin, a glycopeptide antibiotic, has been extensively used as a growth promoter in animal feeds. Its application significantly improves farm animal production in terms of liveweight gains and feed conversion efficiency, thus conserving the energy which would have been expended to produce that animal feed (Lewis & O’Beirne, 1994). Further studies have shown that avoparcin's use in poultry and pig farms is strongly associated with the occurrence of vancomycin-resistant Enterococcus species (VRE), highlighting the impact of its use in animal husbandry (Kruse et al., 1999).

Impact on Microbial Resistance

The use of avoparcin in agriculture has contributed to the development of vancomycin-resistant enterococci (VRE), posing a significant public health concern. Studies have identified the presence of genes responsible for glycopeptide resistance in bacteria found in animal-feed-grade avoparcin (Lu, Asano, & Davies, 2004). The prevalence of VRE remains high on poultry farms, even years after the ban of avoparcin, indicating the stability of the VanA resistance determinant in an apparently non-selective environment (Borgen et al., 2000).

Applications in Analytical Chemistry

Avoparcin has found applications in analytical chemistry, particularly as a chiral selector for high-performance liquid chromatography (HPLC). When attached to spherical silica gel, it has been effective in resolving racemates that other glycopeptide antibiotics could not, indicating its utility in the separation of important compounds like verapamil and thyroxine (Ekborg-Ott et al., 1998). Moreover, avoparcin has been used as a chiral run buffer additive in capillary electrophoresis, demonstrating its effectiveness in enantioseparation of pharmaceutical compounds (Ekborg‐Ott et al., 1999).

Conformational Studies in Antibacterial Activity

Research has also delved into the conformational properties of avoparcin, especially in relation to its antibacterial activity. Structural differences in avoparcin analogues, like beta-avoparcin and epi-beta-avoparcin, have been linked to significant differences in their antibacterial effectiveness, underscoring the importance of molecular conformationin their function. These insights are derived from detailed NMR studies, which provide a better understanding of the molecular basis of their antibacterial activities (Fesik, Armitage, Ellestad, & Mcgahren, 1984).

Nutritional Studies in Dairy Cows

Avoparcin's effect on the digestion of nutrients in dairy cows has been studied, showing its impact on fiber, starch, and nitrogen digestion. It appears to influence ruminal fermentation processes and nutrient breakdown, which can have implications for the efficiency of dairy production (Haïmoud, Vernay, Bayourthe, & Moncoulon, 1995).

Effect on Protein Degradability and Rumen Fermentation

Research has also focused on avoparcin's in vitro effects on protein degradability and rumen fermentation. This aspect is crucial in understanding how avoparcin affects the nutritional value of animal feed and its broader implications on animal health and productivity (Jouany & Thivend, 1986).

Future Directions

While producing avoparcin, researchers were able to identify new avoparcin-like glycopeptides produced by the avoparcin producer A. coloradensis ATCC 53629 . The production and characterization of the new molecules is described in this work .

properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,4S,5S,6R)-3-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-18,32,35,37-tetrahydroxy-22-(4-hydroxyphenyl)-19-[[(2R)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKPPUXRIADSGD-PPRNARJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9C([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)OC1=CC=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)C1=CC=C(C=C1)O)NC(=O)[C@@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)O)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H92ClN9O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1747.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Hygroscopic; [Merck Index]
Record name Avoparcin
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Solubility

Soluble in water, Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol.
Record name AVOPARCIN
Source Hazardous Substances Data Bank (HSDB)
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Product Name

Avoparcin

Color/Form

White, amorphous solid

CAS RN

37332-99-3
Record name Avoparcin [USAN:INN:BAN]
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Record name Avoparcin
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Record name AVOPARCIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

No definitive melting point
Record name AVOPARCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
7,610
Citations
WJ McGahren, JH Martin, GO Morton… - Journal of the …, 1979 - ACS Publications
… 3 Avoparcin has commercial importance as a feed additive for agricultural uses. In this com-… of the aglycone rhamnoside of avoparcin a and ß. That avoparcin consists mainly of two …
Number of citations: 31 pubs.acs.org
GA Ellestad, RA Leese, GO Morton… - Journal of the …, 1981 - ACS Publications
Many critical NMR assignments for/3-avoparcin (2) are given in Table I. These chemical shift assignments were made on the basis of extensive spin-decoupling and nuclear Overhauser …
Number of citations: 45 pubs.acs.org
WJ McGahren, JH Martin, GO Morton… - Journal of the …, 1980 - ACS Publications
The structures of avoparcin a and ß disclosed in this paper are based on extensive hydrolytic studies and the identifi-cation of the isolated fragments by spectral and, where possible, X-…
Number of citations: 84 pubs.acs.org
J Acar, M Casewell, J Freeman… - Clinical …, 2000 - clinicalmicrobiologyandinfection …
In the past few years there have been renewed calls to phase out or even ban antibiotics given to animals as growth promoters. For example, these were made at a WHO conference in …
F Bager, M Madsen, J Christensen… - Preventive veterinary …, 1997 - Elsevier
… antibiotic avoparcin as a … the avoparcin group of farms had received avoparcin (Table 2). VREF were found in between 1 and 6 of 12 samples examined from each flock in the avoparcin …
Number of citations: 529 www.sciencedirect.com
AE Van den Bogaard, N Bruinsma… - Journal of …, 2000 - academic.oup.com
… , within 2 years of stopping the use of avoparcin, the prevalence and numbers of VRE have … the ban on avoparcin makes it likely that discontinuation of the use of avoparcin in animals …
Number of citations: 216 academic.oup.com
H KRUSE, BK JOHANSEN, LIVM RØRVIK… - Microbial Drug …, 1999 - liebertpub.com
… sistance among enterococci for more than a year and a half after the withdrawal of avoparcin… to avoparcin, and from none of 16 farmers living on farms never exposed to avoparcin. …
Number of citations: 124 www.liebertpub.com
KH Ekborg‐Ott, JP Kullman, X Wang, K Gahm, L He… - Chirality, 1998 - Wiley Online Library
… As can be seen in Figure 2, ß-avoparcin is the major component (∼65%) of the avoparcin … (the ratio of α- to ß-avoparcin being 1:3 or 1:4).The avoparcin mixture is soluble in water (with …
Number of citations: 124 onlinelibrary.wiley.com
GA Ellestad, W Swenson, WJ McGahren - The Journal of Antibiotics, 1983 - jstage.jst.go.jp
… solution of avoparcin and found to … 3-avoparcin and epi-3-avoparcin. Some discussion on the effect of protonation of the terminal N-methyl group on the antibacterial activity of avoparcin …
Number of citations: 13 www.jstage.jst.go.jp
K Grave, M Kaldhusdal, H Kruse, LMF Harr… - Preventive veterinary …, 2004 - Elsevier
… When avoparcin was prohibited for use as feed additive in … NE increased abruptly after the avoparcin ban—but in 1996, … We note that the temporary increase in NE after the avoparcin …
Number of citations: 114 www.sciencedirect.com

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